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Abstract

The inability to taste the synthetic compound phenylthiourea (PTC) represents a classic
example of a polymorphic genetic trait in humans. Its discovery in 1931 by chemist Arthur L.
Fox was accidental, yet it initiated a cascade of research that has significantly contributed to
our understanding of human genetics, taste perception, and the molecular basis of sensory
variation. This technical guide provides a comprehensive historical account of the discovery of
PTC taste blindness, details the key experiments and methodologies that elucidated its genetic
underpinnings, and presents the current understanding of the molecular mechanisms and
signaling pathways involved. Quantitative data on population frequencies, detailed
experimental protocols, and visualizations of key pathways are included to serve as a valuable
resource for researchers in genetics, sensory science, and pharmacology.

A Fortuitous Observation: The History of PTC Taste
Blindness Discovery

The story of phenylthiourea (PTC) taste blindness began not in a biology lab, but in the
industrial setting of the DuPont chemical company in 1931. Arthur L. Fox, a chemist, was
synthesizing PTC when a cloud of the fine, crystalline powder was accidentally released into
the air.[1][2] A colleague nearby complained of a bitter taste, but Fox, who was closer to the
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chemical, tasted nothing.[1][2] Intrigued by this discrepancy, Fox embarked on a series of
informal experiments, asking friends, family, and colleagues to taste the non-toxic crystals.[1]
He discovered that the ability to taste PTC was not universal; some individuals found it
intensely bitter, while others, like himself, perceived it as tasteless.[1]

This peculiar variation in taste perception soon caught the attention of geneticists. In 1931, L.
H. Snyder, a geneticist at Ohio State University, recognized the potential of this trait as a
Mendelian marker in human populations.[3][4] After obtaining a sample of PTC from Fox,
Snyder conducted family studies and concluded that the inability to taste PTC is a recessive
trait.[4][5]

Further solidifying the genetic basis of PTC tasting, Albert Blakeslee of the Carnegie
Department of Genetics published a large-scale population study in 1932.[6] His research,
which involved extensive family pedigrees, supported the conclusion that PTC taste sensitivity
was inherited as a dominant Mendelian trait.[6] For decades, the inheritance of PTC tasting
was a textbook example of simple Mendelian genetics: "tasters” possessed at least one
dominant "T" allele, while "non-tasters" were homozygous for the recessive "t" allele.

Quantitative Analysis of PTC Taste Polymorphism

The bimodal distribution of PTC taste sensitivity has been extensively studied across global
populations. The frequency of the "non-taster” phenotype varies significantly among different
ethnic groups. Below is a summary of quantitative data from various studies.
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. . Number of Percentage of Non-
Population/Region . Reference
Subjects (n) tasters (%)

North India (Muslim )

] 821 33.62 (Hussain et al., 2013)
Populations)
- Males 400 35.00 (Hussain et al., 2013)
- Females 421 32.30 (Hussain et al., 2013)
Punjab, Pakistan 600 18.6 (Khan et al., 2007)
- Males 315 23 (Khan et al., 2007)
- Females 285 14 (Khan et al., 2007)
West Africa 3 (Boyd, 1950)
China 6-23 (Guo & Reed, 2001)
India (General) 40 (Guo & Reed, 2001)
Caucasians 25-57 (Fareed et al., 2012)
Chimpanzees 27 25.9 (Fisher et al., 1939)

Key Experimental Protocols

The study of PTC taste perception has relied on several key experimental methodologies, from

psychophysical threshold testing to molecular genotyping.

Harris and Kalmus Threshold Test (1949)

This classic method provides a quantitative measure of an individual's sensitivity to PTC and

allows for a more precise classification than simple taster/non-taster screening.

Objective: To determine the taste threshold for PTC, defined as the lowest concentration at

which a subject can reliably distinguish the taste from water.

Materials:

e Phenylthiourea (PTC) powder
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« Distilled water

o Aseries of 14 numbered glass tumblers or cups

o Pipettes or graduated cylinders for serial dilutions
Procedure:

» Preparation of Stock Solution (Solution #1): Dissolve 1.3 grams of PTC in 1 liter of distilled
water. This creates a 0.13% solution.

» Serial Dilutions: Prepare a series of 13 further solutions by serial dilution. For each step, take
50 ml of the preceding solution and dilute it with 50 ml of distilled water. This creates a
twofold dilution series. Solution #14 is plain distilled water (the control).

e Threshold Determination - Part 1 (Approximate Threshold):
o The subject rinses their mouth with water.

o Starting with the most dilute solution (Solution #13) and proceeding to more concentrated
ones, the subject sips a few milliliters of each solution.

o The concentration at which the subject first reports a definite taste is recorded as the
approximate threshold.

e Threshold Determination - Part 2 (Confirmation):

o Present the subject with eight cups, four containing water and four containing the PTC
solution at the approximate threshold concentration determined in Part 1. The cups should
be presented in a random order.

o The subject is asked to taste the contents of each cup and separate them into two groups
of four: those containing PTC and those containing water.

o If the subject correctly separates the cups, the test is repeated with the next lower
concentration of PTC.
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o The lowest concentration at which the subject can correctly discriminate between the PTC
solution and water is recorded as their taste threshold.

» Classification: The distribution of taste thresholds in a population is typically bimodal. The
antimode (the point of lowest frequency between the two peaks) is used to classify
individuals as "tasters" or "non-tasters."

TAS2R38 Genotyping Protocol

The discovery of the TAS2R38 gene as the primary determinant of PTC taste sensitivity has
enabled the use of molecular methods to determine an individual's genotype. A common
method involves Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length
Polymorphism (RFLP) analysis.

Objective: To determine an individual's genotype (homozygous taster, heterozygous taster, or
non-taster) at the TAS2R38 gene.

Materials:

DNA sample (e.g., from buccal cells or saliva)

o PCR primers specific for the TAS2R38 gene region containing the relevant single nucleotide
polymorphism (SNP)

e Tag DNA polymerase and PCR buffer

o Deoxynucleotide triphosphates (ANTPSs)

o Restriction enzyme (e.g., Haelll) that recognizes a site created by one of the alleles
e Agarose gel and electrophoresis equipment

o DNA stain (e.qg., ethidium bromide or SYBR Safe)

Procedure:

o DNA Extraction: Isolate genomic DNA from the subject's sample.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

PCR Amplification:

o Set up a PCR reaction containing the subject's DNA, TAS2R38-specific primers, Taq
polymerase, buffer, and dNTPs.

o Perform PCR to amplify the target region of the TAS2R38 gene.

Restriction Enzyme Digestion:

o Incubate the PCR product with the Haelll restriction enzyme. The "taster” allele (PAV
haplotype) often contains a recognition site for Haelll, while the "non-taster" allele (AVI
haplotype) does not.

Agarose Gel Electrophoresis:
o Load the digested PCR product onto an agarose gel.

o Run the gel to separate the DNA fragments by size.

Genotype Determination:

o Homozygous Taster (TT): The PCR product will be cut by the restriction enzyme, resulting
in smaller DNA fragments.

o Heterozygous Taster (Tt): The PCR product from the "taster" allele will be cut, while the
product from the "non-taster” allele will remain uncut. The gel will show both the uncut
fragment and the smaller, cut fragments.

o Homozygous Non-taster (tt): The PCR product will not be cut by the restriction enzyme,
and only the full-length, uncut fragment will be visible on the gel.

Molecular Basis of PTC Taste Perception

The ability to taste PTC is primarily controlled by the TAS2R38 gene, located on chromosome
7.[7] This gene encodes a bitter taste receptor protein that is a member of the G protein-
coupled receptor (GPCR) family.[6] Variations, specifically single nucleotide polymorphisms
(SNPs), within the TAS2R38 gene result in different protein variants, which in turn determine an
individual's sensitivity to PTC.
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The two most common haplotypes of the TAS2R38 gene are:

o PAV (Proline-Alanine-Valine): This is the "taster" allele. The corresponding receptor protein
can bind to PTC and related compounds, initiating a signaling cascade that results in the
perception of a bitter taste.[3]

e AVI (Alanine-Valine-Isoleucine): This is the "non-taster” allele. The amino acid substitutions
in the receptor protein prevent it from effectively binding to PTC, and thus no bitter taste is
perceived.[8]

An individual's PTC tasting phenotype is determined by the combination of these two alleles
they inherit.

Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the processes involved in PTC taste perception and its study, the following
diagrams are provided.

Bitter Taste Signaling Pathway

The perception of bitterness, including that of PTC, is initiated by the binding of a bitter
compound to a taste receptor on the surface of a taste receptor cell. This triggers a
downstream signaling cascade.

Click to download full resolution via product page

Caption: The signaling cascade for bitter taste perception initiated by PTC.

Experimental Workflow for PTC Genotyping
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The following diagram illustrates the key steps in determining an individual's PTC genotype
using the PCR-RFLP method.
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Caption: Workflow for determining PTC taster genotype via PCR-RFLP.

Conclusion and Future Directions

The discovery of PTC taste blindness is a compelling example of how a chance observation
can lead to profound insights into human genetics and sensory biology. From its initial
description as a simple Mendelian trait to the identification and characterization of the
TAS2R38 gene, the study of PTC has provided a powerful model for understanding the genetic
basis of chemosensory perception. The methodologies developed to study this trait, from
psychophysical tests to molecular genotyping, have become standard tools in human genetics
research.

For drug development professionals, the story of PTC and its receptor, TAS2R38, offers
valuable lessons. The genetic variation in this single taste receptor highlights the potential for
significant inter-individual differences in the perception and metabolism of orally administered
drugs, many of which have bitter tastes. Understanding the genetic basis of such variations can
inform drug formulation to improve patient compliance and efficacy. Furthermore, the TAS2R38
receptor is expressed in tissues beyond the tongue, including the respiratory and
gastrointestinal tracts, where it may play a role in innate immunity and other physiological
processes. This suggests that TAS2R38 and other bitter taste receptors could be potential
targets for novel therapeutic interventions. Future research will likely continue to unravel the
complex roles of bitter taste receptors in human health and disease, building upon the
foundational knowledge gained from the study of PTC taste blindness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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